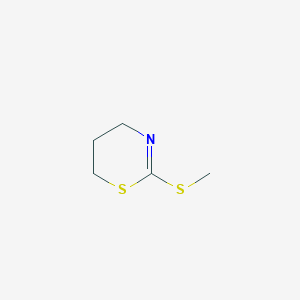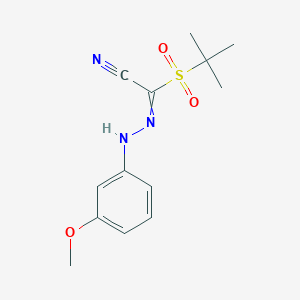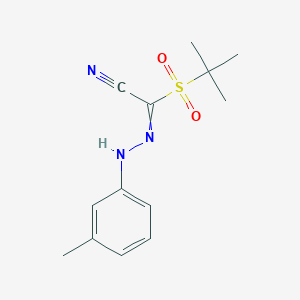
2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine is a derivative of thiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms within a six-membered ring structure. This particular derivative is characterized by the presence of a methylsulfanyl group attached to the second carbon of the ring.
Synthesis Analysis
The synthesis of related thiazine derivatives has been explored in the literature. For instance, aldehydes and ketones have been converted into 2-methylsulfinyl-5,6-dihydro-4H-1,3,4-thiadiazines through a sequence involving the formation of N-alkylidene-N'-bis(alkylthio)methylenehydrazines, followed by base-induced ring closure and mCPBA oxidation. A Pummerer-type ring fission can then be performed to yield α,β-unsaturated esters and ketones .
Molecular Structure Analysis
The molecular structure of thiazine derivatives is characterized by a six-membered ring containing nitrogen and sulfur atoms. The presence of the methylsulfanyl group in the 2-position is a significant feature that influences the reactivity and properties of the molecule. The structure of these compounds has been confirmed using various spectroscopic methods, including 1H and 13C NMR, IR, and UV spectra .
Chemical Reactions Analysis
Thiazine derivatives undergo a variety of chemical reactions. For example, 2-aryl-4-sulfanyl-6H-1,3-thiazin-6-ones react with sodium sulfide to form sodium salts and bis(thiazinyl) sulfides. These compounds can be further methylated to yield methylsulfanyl derivatives. Additionally, reactions with ammonia, amines, and difunctional N-centered nucleophiles can lead to the cleavage of the C6-S bond in the thiazine ring and subsequent recyclization to form pyrimidines and diazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazine derivatives are influenced by their tautomeric forms and ionization states. In the crystalline state and in solution, 2-aryl-4-sulfanyl-6H-1,3-thiazin-6-ones exist preferentially as 4-sulfanyl-6-oxo tautomers. They exhibit almost complete ionization in neutral aqueous, alcoholic, and aqueous-alcoholic media, with a pKa value of 4.3. This ionization behavior is crucial for understanding the solubility and reactivity of these compounds in different environments .
Wissenschaftliche Forschungsanwendungen
Mediated Oxidative Cyclization
The compound has been utilized in mediated oxidative cyclization processes. For instance, derivatives of 2-(phenylmethylidene)hydrazinecarboximidothioic acid reacted with iron(III) chloride to synthesize various derivatives including 5,6-dihydrothiazolo[2,3-c]-1,2,4-triazole derivatives. This highlights its role in complex chemical syntheses involving oxidative cyclization reactions (Ali et al., 1997).
Formation of Thiazine Derivatives
Another application is observed in the formation of thiazine derivatives. For example, the reaction of certain compounds with HCl or TsOH led to the formation of methyl 5,6-dihydro-4,6-dimethyl-2-phenyl-1,3(4H)-thiazine-4-carboxylate. This process showcases its utility in synthesizing specific thiazine derivatives (Jenny & Heimgartner, 1989).
Sulfenocyclization
The compound plays a role in sulfenocyclization processes. A method described for the formation of cyclic sulfenylated products like 5,6-dihydro-4H-1,3-thiazines uses arylsulfenyl chloride and ethyldiisopropylamine. This method is significant for generating cyclic sulfenylated products through internal nucleophilic displacement (El-Samii, 1995).
Synthesis of Thiazine Derivatives
The compound is involved in the synthesis of various thiazine derivatives. For example, 2-methylthio-4H-1,3-thiazines were synthesized by cyclizing certain dithiocarbamates in sulfuric acid. This process demonstrates the compound's role in the regiospecific synthesis of thiazines (Fisyuk & Unkovskii, 1992).
Other Applications
Other research applications include its use in:
- Novel synthesis methods, for instance, employing Pummerer-Type ring fission of certain thiazine derivatives (Shimada et al., 1996).
- The study of chemical reactions such as acid-catalyzed cyclization of N-3-hydroxyalkyldithiocarbamates (Fisyuk, 1994).
- Exploring antimicrobial properties in synthesized thiazine derivatives (Koketsu et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS2/c1-7-5-6-3-2-4-8-5/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLBHYISJYFGJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381924 |
Source


|
| Record name | 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine | |
CAS RN |
58842-19-6 |
Source


|
| Record name | 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)


![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)






